2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an essential enzyme in the Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
The compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein] . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The affected pathway is the fatty acid elongation cycle of the FAS-II pathway . The downstream effects of this interaction include the disruption of the fatty acid synthesis, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of active research .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of the fatty acid synthesis in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth and survival of the bacteria .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-4-5-17(14(20)11-13)26-12-18(25)22-8-10-24-9-6-16(23-24)15-3-1-2-7-21-15/h1-7,9,11H,8,10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULRKFTEKXLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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